molecular formula C20H18N2O4 B5112817 N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide

N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide

Cat. No. B5112817
M. Wt: 350.4 g/mol
InChI Key: PENOKHTVSLJGCZ-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide, also known as PBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBC is a synthetic hydrazide derivative that belongs to the class of coumarin-based compounds. Coumarins are a group of organic compounds that are widely distributed in nature and have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has also been found to modulate the expression of various cytokines and growth factors, such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and vascular endothelial growth factor (VEGF).

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been found to exhibit a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide. One of the potential applications of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide is in the treatment of cancer, as the compound has been found to exhibit antitumor activity in various cancer cell lines. Further studies are needed to investigate the mechanism of action of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide in cancer cells and to evaluate its efficacy in animal models. Another potential application of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as the compound has been found to exhibit neuroprotective effects in vitro. Further studies are needed to investigate the potential of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide as a therapeutic agent for these diseases. Additionally, the development of novel N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide derivatives with improved solubility and pharmacokinetics could further enhance the therapeutic potential of this compound.

Synthesis Methods

The synthesis of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide involves the reaction of 3-propoxybenzohydrazide with 4-oxo-4H-chromene-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide as a yellow crystalline solid. The purity and yield of the synthesized compound can be improved by using different purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. The compound has been found to exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, antitumor, and antimicrobial activities.

properties

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-2-10-25-16-7-5-6-14(11-16)20(24)22-21-12-15-13-26-18-9-4-3-8-17(18)19(15)23/h3-9,11-13H,2,10H2,1H3,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENOKHTVSLJGCZ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]-3-propoxybenzohydrazide

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